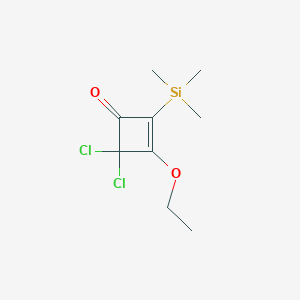
6b,7,10,10a-tetrahydrofluoranthen-7-yl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is a chemical compound with the molecular formula C18H16O2. It is characterized by a complex structure that includes multiple aromatic rings and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate typically involves the reaction of fluoranthene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Applications De Recherche Scientifique
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with cellular components. The aromatic rings in the structure can participate in π-π interactions with proteins and nucleic acids, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the acetate group.
Anthracene: Another polycyclic aromatic hydrocarbon with a simpler structure.
Phenanthrene: Similar to anthracene but with a different arrangement of aromatic rings.
Uniqueness
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is unique due to its specific combination of aromatic rings and an ester functional group.
Propriétés
Numéro CAS |
85923-78-0 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate |
InChI |
InChI=1S/C18H16O2/c1-11(19)20-16-10-4-8-14-13-7-2-5-12-6-3-9-15(17(12)13)18(14)16/h2-7,9-10,14,16,18H,8H2,1H3 |
Clé InChI |
PPNRTBUQJZRFJI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C=CCC2C1C3=CC=CC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


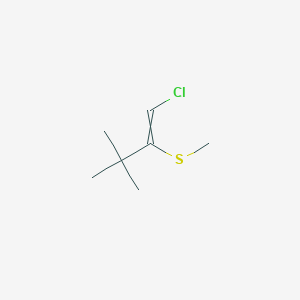

![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
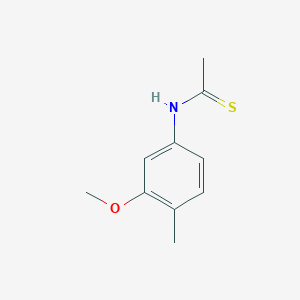

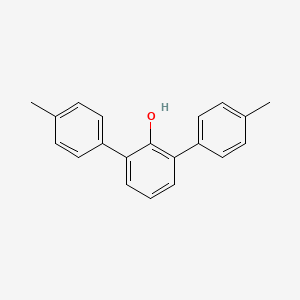
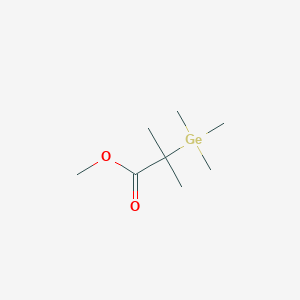
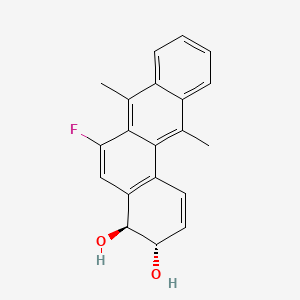

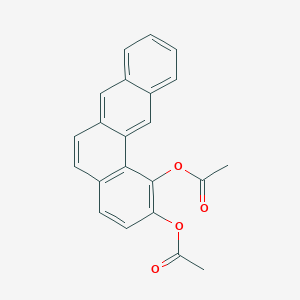


![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
